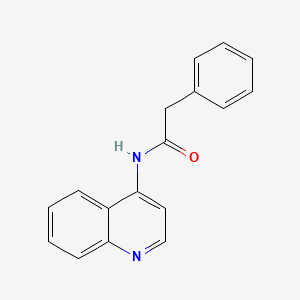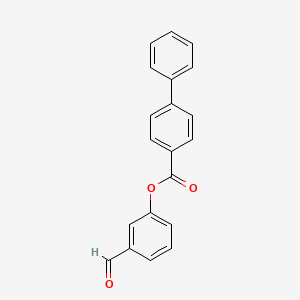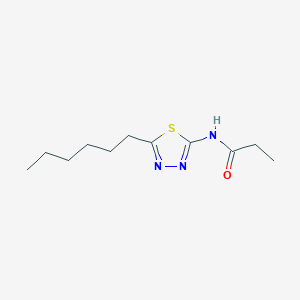![molecular formula C19H25N3O2S B12493517 2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique thiazolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with a thiazolidinone derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a secondary amine.
Aplicaciones Científicas De Investigación
2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
- 2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
Uniqueness
2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is unique due to its specific cyclohexyl and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H25N3O2S |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-(3-cyclohexyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-13-8-10-14(11-9-13)21-17(23)12-16-18(24)22(19(20-2)25-16)15-6-4-3-5-7-15/h8-11,15-16H,3-7,12H2,1-2H3,(H,21,23) |
Clave InChI |
PEHVMAXHRBDLMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine](/img/structure/B12493442.png)
![Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12493451.png)

![2-hydrazinyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12493457.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B12493464.png)
![2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12493465.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
![2,5-diphenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12493485.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12493489.png)

![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493501.png)
